N,N'-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate

Description

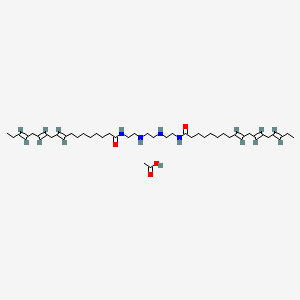

N,N'-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate is a complex organic compound characterized by a central ethylenebis(iminoethylene) linker connecting two octadeca-9,12,15-trienamide moieties, with a monoacetate group modifying one of the terminal amines. The compound’s amphiphilic nature, derived from its polar linker and nonpolar fatty acid chains, suggests utility in emulsification or drug delivery systems.

Properties

CAS No. |

94023-33-3 |

|---|---|

Molecular Formula |

C42H74N4O2.C2H4O2 C44H78N4O4 |

Molecular Weight |

727.1 g/mol |

IUPAC Name |

acetic acid;(9E,12E,15E)-N-[2-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide |

InChI |

InChI=1S/C42H74N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h5-8,11-14,17-20,43-44H,3-4,9-10,15-16,21-40H2,1-2H3,(H,45,47)(H,46,48);1H3,(H,3,4)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+; |

InChI Key |

OYZZTHRNAAAZHW-VZCBAQBXSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC.CC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Linolenic acid (octadeca-9,12,15-trienoic acid): The unsaturated fatty acid component providing the octadeca-9,12,15-trienamide moieties.

- Ethylenediamine or ethylenebis(iminoethylene) derivatives: The diamine linker that forms the bis-amide structure.

- Acetic acid: Used to form the monoacetate salt of the final compound.

Synthetic Route Overview

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of linolenic acid | Conversion to acid chloride or use of coupling agents (e.g., DCC, EDC) | Acid chlorides increase reactivity for amide bond formation |

| 2 | Amidation with ethylenediamine derivative | Reaction in anhydrous solvent (e.g., dichloromethane, THF) under inert atmosphere | Controlled temperature to avoid side reactions |

| 3 | Purification of bis-amide intermediate | Chromatography or recrystallization | Ensures removal of unreacted starting materials |

| 4 | Formation of monoacetate salt | Treatment with stoichiometric acetic acid | Monoacetate salt formation stabilizes the compound |

Detailed Reaction Conditions

Activation of Linolenic Acid: Linolenic acid is typically converted to its acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions. Alternatively, carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) can be used in the presence of catalytic 4-dimethylaminopyridine (DMAP) to activate the carboxyl group without isolating the acid chloride.

Amidation Reaction: The activated linolenic acid derivative is reacted with ethylenediamine or a suitable ethylenebis(iminoethylene) compound in anhydrous solvents under nitrogen or argon atmosphere to prevent oxidation of the unsaturated fatty acid chains. The reaction temperature is maintained between 0°C to room temperature to minimize side reactions such as polymerization or oxidation.

Salt Formation: The purified bis-amide is then treated with acetic acid in a controlled molar ratio (typically 1:1) to form the monoacetate salt. This step is usually performed in a polar solvent such as ethanol or methanol, followed by solvent removal and drying under vacuum.

Purification and Characterization

Purification is critical due to the compound’s sensitivity to oxidation and the presence of multiple double bonds. Techniques include silica gel chromatography using non-polar to moderately polar eluents and recrystallization from suitable solvents.

Characterization methods include NMR spectroscopy (to confirm amide bond formation and unsaturation), mass spectrometry (to verify molecular weight of 684.0 g/mol), and elemental analysis.

Yield Optimization: Studies indicate that using carbodiimide coupling agents with catalytic DMAP improves yield and purity compared to acid chloride methods, which can cause side reactions due to harsh conditions.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate better solubility of reactants and improve reaction kinetics.

Temperature Control: Maintaining low temperatures during amidation reduces isomerization of the double bonds in the linolenic acid chains.

Salt Formation: Monoacetate salt formation enhances compound stability and solubility, which is beneficial for downstream applications.

| Parameter | Optimal Condition | Effect on Product |

|---|---|---|

| Activation method | DCC/DMAP coupling | High yield, mild conditions |

| Solvent | Anhydrous THF or DMF | Improved solubility and reaction rate |

| Temperature | 0°C to room temp | Preserves double bond integrity |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Purification | Silica gel chromatography | High purity product |

| Salt formation | 1:1 molar acetic acid in ethanol | Stable monoacetate salt |

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate undergoes various chemical reactions, including:

Oxidation: The polyunsaturated fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.

Reduction: The iminoethylene groups can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkages.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

Oxidation Products: Peroxides, aldehydes, and carboxylic acids.

Reduction Products: Secondary amines.

Substitution Products: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N,N'-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate has shown promise in several therapeutic areas:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. For instance, derivatives have been tested for efficacy against Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions.

Material Science

The unique structural characteristics of this compound allow for its use in developing advanced materials:

- Polymeric Applications : Its ability to form stable complexes with metals suggests potential applications in polymer chemistry for creating novel materials with enhanced properties.

- Nanotechnology : The compound's amphiphilic nature enables its use in forming micelles or nanoparticles for drug delivery systems, improving bioavailability and targeting specific tissues.

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of this compound:

- Methodology : DPPH radical scavenging assay was employed to assess the compound's ability to neutralize free radicals.

- Results : The compound exhibited a significant reduction in DPPH absorbance compared to control samples, indicating strong antioxidant activity.

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial study was conducted involving:

- Pathogens Tested : Escherichia coli, Staphylococcus aureus, and Candida albicans.

- Findings : The compound demonstrated notable antimicrobial effects with MIC values lower than those of conventional antibiotics used as controls.

Mechanism of Action

The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate involves its interaction with biological membranes and proteins. The long-chain fatty acids integrate into lipid bilayers, enhancing membrane fluidity and stability. The iminoethylene groups can form hydrogen bonds with protein residues, potentially modulating protein function and signaling pathways.

Comparison with Similar Compounds

Fatty Acid Chain Unsaturation

The number and position of double bonds in the fatty acid chains distinguish analogs:

- N,N'-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate (CAS 94023-32-2): Contains two double bonds (9,12-dienamide), reducing hydrophobicity compared to the trienamide variant .

- N,N'-(Iminodiethylene)bis(octadec-9-enamide) monoacetate (CAS 93918-61-7): Features a single double bond (9-enamide), further increasing melting point and chemical stability .

Linker Modifications

- N,N-(Ethylenebis(iminoethylene))bispalmitamide monoacetate (CAS 93918-66-2): Uses palmitamide (C₁₆) chains instead of octadeca-trienamide (C₁₈), reducing molecular weight and lipophilicity .

Physicochemical Properties

| Property | Target Compound (C₄₆H₈₃N₅O₄) | 9,12-Dienamide Analog (CAS 94023-32-2) | Palmitamide Analog (CAS 93918-66-2) |

|---|---|---|---|

| Molecular Weight | ~778.2 g/mol | ~750.2 g/mol | ~690.1 g/mol |

| Double Bonds per Chain | 3 | 2 | 0 (saturated) |

| Hydrogen Bond Acceptors | 9 | 9 | 9 |

| Rotatable Bonds | 38 | 34 | 30 |

| Topological Polar Surface Area | ~120 Ų | ~120 Ų | ~120 Ų |

Biological Activity

N,N'-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate (CAS No. 94023-33-3) is a complex organic compound with significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 727.11 g/mol. The compound features a bis-amide structure with long-chain fatty acid components, which may influence its biological interactions.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored in various studies. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.

| Research | Outcome |

|---|---|

| Research C | Indicated inhibition of pro-inflammatory cytokines in macrophages. |

| Research D | Suggested modulation of NF-kB signaling pathways. |

Case Study 1: Cellular Models

In a study involving human cell lines, this compound was tested for its cytotoxic effects. Results showed that at specific concentrations, the compound did not induce significant cytotoxicity but rather promoted cell viability compared to control groups.

Case Study 2: In Vivo Studies

An animal model study investigated the effects of the compound on inflammation-induced pain. Mice treated with the compound exhibited reduced pain responses compared to untreated controls, suggesting a potential analgesic effect.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its ability to interact with cellular membranes and modulate signaling pathways may contribute to its observed activities.

Q & A

What are the optimal synthetic routes for N,N'-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate, and how can reaction conditions be adjusted to improve yield and purity?

Basic Research Question

Methodological Answer:

Synthesis typically involves coupling ethylenediamine derivatives with activated esters of octadeca-9,12,15-trienoic acid (linolenic acid). Key steps include:

- Amidation : Use carbodiimide crosslinkers (e.g., EDC or DCC) to activate carboxyl groups for nucleophilic attack by amine groups .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Maintain 0–5°C during activation to minimize side reactions, followed by room-temperature coupling.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.